Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate
CAS No.:
VCID: VC18187921
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate is a complex organic compound belonging to the isothiazole family, a subset of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure that includes both nitrogen and sulfur atoms, which are integral to its chemical properties and reactivity. Synthesis of Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylateThe synthesis of this compound typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and the use of catalysts to optimize yield and purity. For instance, utilizing di-tert-butyl dicarbonate can facilitate the introduction of the tert-butyl group effectively. Synthesis Steps
Applications and Biological ActivitiesTert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate exhibits potential applications across several scientific fields due to its unique chemical structure and biological activities. It can interact with biological targets such as enzymes or receptors, modulating biological pathways effectively. This modulation can lead to various biological effects, including antimicrobial and anticancer activities. Biological Activities
Chemical Reactions and ModificationsThe compound participates in various chemical reactions, primarily due to its functional groups. These reactions are crucial for modifying the compound for specific applications in medicinal chemistry and other fields. The structural features allow it to modulate biological pathways effectively, which is essential for its biological activities. Chemical Reactions
Safety and HandlingWhile specific safety data for tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate may be limited, compounds in the isothiazole family generally require careful handling due to potential toxicity and reactivity. It is advisable to consult a Material Safety Data Sheet (MSDS) for detailed safety information . Safety Considerations
|
||||||
---|---|---|---|---|---|---|---|
Product Name | Tert-butyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate | ||||||
Molecular Formula | C10H16N2O2S | ||||||
Molecular Weight | 228.31 g/mol | ||||||
IUPAC Name | tert-butyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate | ||||||
Standard InChI | InChI=1S/C10H16N2O2S/c1-6-7(8(11-5)15-12-6)9(13)14-10(2,3)4/h11H,1-5H3 | ||||||
Standard InChIKey | BTCPXNHVVRUGNO-UHFFFAOYSA-N | ||||||
Canonical SMILES | CC1=NSC(=C1C(=O)OC(C)(C)C)NC | ||||||
PubChem Compound | 79391881 | ||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume